molecular formula C13H13ClN4O B2595757 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde CAS No. 142979-46-2

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde

Cat. No.: B2595757
CAS No.: 142979-46-2
M. Wt: 276.72
InChI Key: HGFDFNJDAKPAFL-UHFFFAOYSA-N
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Description

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a benzyl(methyl)amino group, a chlorine atom, and an aldehyde group attached to the pyrimidine ring. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is usually achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Amino Group Substitution: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

    Benzyl(methyl)amino Group Addition: This step involves the alkylation of the amino group with benzyl chloride and methyl iodide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), primary amines, thiols

    Condensation: Amines, hydrazines

Major Products

    Oxidation: 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carboxylic acid

    Reduction: 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-methanol

    Substitution: Various substituted pyrimidine derivatives

    Condensation: Imines, hydrazones

Scientific Research Applications

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylamino)-6-chloropyrimidine-5-carbaldehyde
  • 2-Amino-4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde
  • 2-Amino-4-(dimethylamino)-6-chloropyrimidine-5-carbaldehyde

Comparison

Compared to its similar compounds, 2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This dual substitution can enhance its binding affinity and specificity towards certain biological targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-18(7-9-5-3-2-4-6-9)12-10(8-19)11(14)16-13(15)17-12/h2-6,8H,7H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFDFNJDAKPAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324953
Record name 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

142979-46-2
Record name 2-amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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